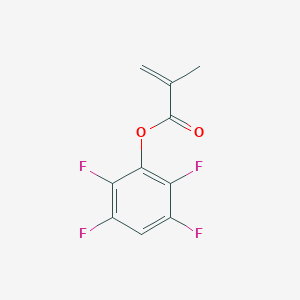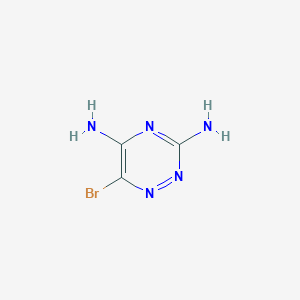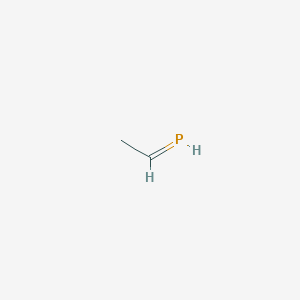
1-Phosphapropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phosphapropene, also known as vinylphosphine or propenylphosphine, is a chemical compound that contains a vinyl group and a phosphine group. It is a colorless gas with a pungent odor and is highly reactive due to the presence of a double bond between carbon and phosphorus. The compound has been studied extensively for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-phosphapropene is not well understood, but it is believed to involve the interaction of the phosphine group with various biological molecules, such as proteins and enzymes. The compound has been shown to exhibit antimicrobial activity against various bacteria and fungi, but the exact mechanism of this activity is not yet known.
Biochemische Und Physiologische Effekte
1-Phosphapropene has been shown to exhibit various biochemical and physiological effects, including antimicrobial activity, as mentioned above. The compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells in vitro. However, further research is needed to determine the exact mechanisms of action and potential therapeutic applications of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-phosphapropene in lab experiments is its high reactivity, which makes it useful for a variety of synthetic applications. However, the compound is also highly reactive and can be difficult to handle, requiring special precautions to prevent accidents and ensure safety in the laboratory.
Zukünftige Richtungen
There are several future directions for research on 1-phosphapropene, including further investigation of its potential applications in organic synthesis and materials science. The compound could also be studied further for its potential use in the development of new antimicrobial agents and cancer therapeutics. Additionally, more research is needed to better understand the mechanism of action of the compound and its interactions with biological molecules.
Synthesemethoden
The synthesis of 1-phosphapropene can be achieved through several methods, including the reaction of phosphorus trichloride with acetylene in the presence of a copper catalyst, or the reaction of triethylphosphine with vinyl bromide. Another method involves the reaction of triethylphosphine with 1,2-dibromoethene, followed by dehydrohalogenation.
Wissenschaftliche Forschungsanwendungen
1-Phosphapropene has been extensively studied for its potential applications in organic synthesis. It can be used as a ligand in transition metal catalyzed reactions, as well as a precursor for the synthesis of various phosphorus-containing compounds. The compound has also been investigated for its potential use in the development of new materials, such as phosphorus-containing polymers and dendrimers.
Eigenschaften
CAS-Nummer |
107257-40-9 |
|---|---|
Produktname |
1-Phosphapropene |
Molekularformel |
C2H5P |
Molekulargewicht |
60.03 g/mol |
IUPAC-Name |
ethylidenephosphane |
InChI |
InChI=1S/C2H5P/c1-2-3/h2-3H,1H3 |
InChI-Schlüssel |
KTZGTVKCIHIUHA-UHFFFAOYSA-N |
SMILES |
CC=P |
Kanonische SMILES |
CC=P |
Andere CAS-Nummern |
107257-40-9 |
Synonyme |
1-Phosphapropene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



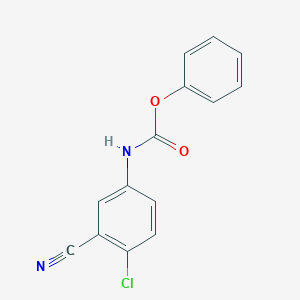
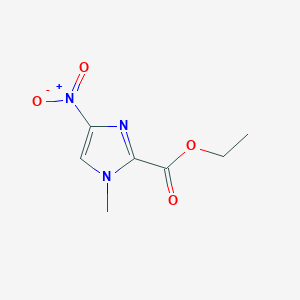

![N-Isopentil-3-isogranatanina bromidrato [Italian]](/img/structure/B8591.png)
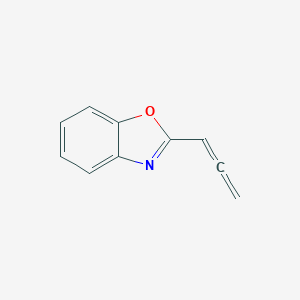
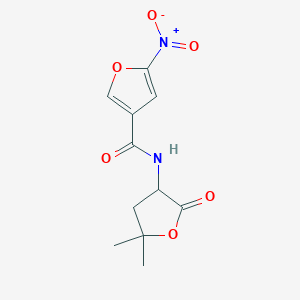
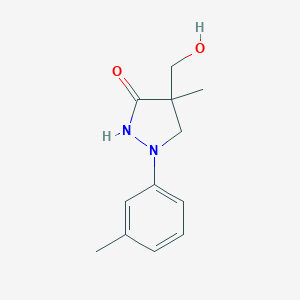
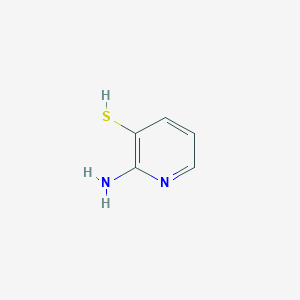
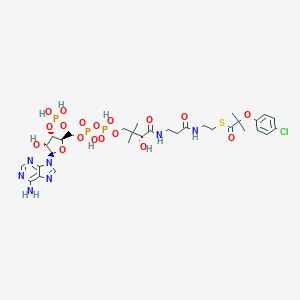

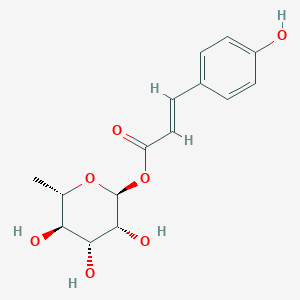
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
